

Spectral Data Analysis of 4-Methoxy-2nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-2-nitrobenzaldehyde is a key aromatic intermediate in organic synthesis, finding applications in the pharmaceutical and chemical industries. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzaldehyde scaffold, imparts distinct chemical reactivity and spectroscopic characteristics. A thorough understanding of its spectral properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-Methoxy-2-nitrobenzaldehyde**, complete with detailed experimental protocols and data interpretation.

Chemical Structure and Properties

Property	Value
IUPAC Name	4-Methoxy-2-nitrobenzaldehyde
Molecular Formula	C ₈ H ₇ NO ₄ [1]
Molecular Weight	181.15 g/mol [1]
CAS Number	22996-21-0[1]
Appearance	Solid
Melting Point	95.5-96 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of **4-Methoxy-2-nitrobenzaldehyde** is characterized by distinct signals for the aldehydic, aromatic, and methoxy protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.4	Singlet	1H	Aldehyde (-CHO)
~7.8	Doublet	1H	Aromatic (H-6)
~7.5	Doublet of doublets	1H	Aromatic (H-5)
~7.3	Doublet	1H	Aromatic (H-3)
~3.9	Singlet	3H	Methoxy (-OCH₃)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm	Assignment	
~189	Aldehyde Carbonyl (C=O)	
~162	Aromatic (C-4)	
~150	Aromatic (C-2)	
~133	Aromatic (C-6)	
~128	Aromatic (C-1)	
~120	Aromatic (C-5)	
~110	Aromatic (C-3)	
~56	Methoxy (-OCH₃)	

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **4-Methoxy-2-nitrobenzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

¹H NMR:

Pulse Program: Standard single-pulse

Number of Scans: 16-32

Spectral Width: ~16 ppm

• Relaxation Delay: 1-5 s

• 13C NMR:

• Pulse Program: Proton-decoupled

Number of Scans: 1024-4096

Spectral Width: ~240 ppm

Relaxation Delay: 2 s

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2900-2800	Medium	Aldehydic C-H Stretch
~1700	Strong	Aldehydic C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1520, ~1340	Strong	Asymmetric & Symmetric NO ₂ Stretch
~1250	Strong	Aryl-O-CH₃ Asymmetric Stretch
~1020	Medium	Aryl-O-CH₃ Symmetric Stretch

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

Grind a small amount of 4-Methoxy-2-nitrobenzaldehyde with dry potassium bromide (KBr) powder in a mortar and pestle.

- Press the mixture into a thin, transparent pellet using a hydraulic press.
- Place the pellet in the sample holder of the FTIR spectrometer.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16-32

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectral Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
181	High	[M] ⁺ (Molecular Ion)
180	Moderate	[M-H] ⁺
152	Moderate	[M-CHO] ⁺
135	Moderate	[M-NO ₂]+
107	Moderate	[M-NO ₂ -CO] ⁺
77	Moderate	[C ₆ H ₅]+

Experimental Protocol: Mass Spectrometry

Instrumentation:

 Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct infusion Electrospray Ionization Mass Spectrometer (ESI-MS).

GC-MS (Electron Ionization - EI) Parameters:

- Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or dichloromethane).
- Injection: Inject a small volume of the solution into the GC.
- GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program to ensure good separation.
- · MS Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 300.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the workflow and logical connections between the different spectroscopic techniques used for the characterization of **4-Methoxy-2-nitrobenzaldehyde**.

Sample Preparation 4-Methoxy-2-nitrobenzaldehyde Determines mo ecular weight and fragmentation Provides structural framework Identifies functional groups Spectroscopic Techniques NMR Spectroscopy Mass Spectrometry IR Spectroscopy (1H and 13C) Fragmentation Pattern Data Interpretation Molecular Structure (C₈H₇NO₄) Molecular Weight **Functional Groups** (181.15 g/mol) (-CHO, -OCH₃, -NO₂, Aromatic Ring)

Spectroscopic Analysis Workflow for 4-Methoxy-2-nitrobenzaldehyde

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 4-Methoxy-2-nitrobenzaldehyde | C8H7NO4 | CID 357691 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 4-Methoxy-2-nitrobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297038#4-methoxy-2-nitrobenzaldehyde-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com